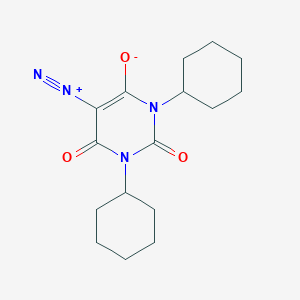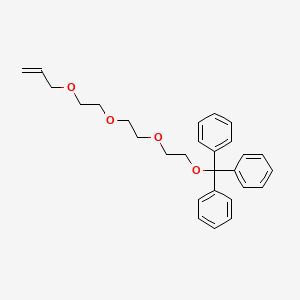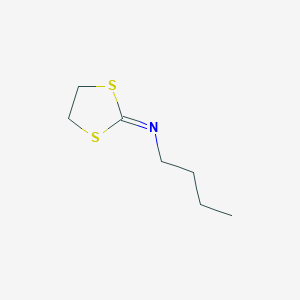![molecular formula C8H14NO+ B14305330 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- CAS No. 112611-32-2](/img/structure/B14305330.png)
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and biology.
Preparation Methods
The synthesis of 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- typically involves the quaternization of 1-azabicyclo[2.2.2]octane with methyl iodide, followed by oxidation to introduce the keto group. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, often using reagents like sodium azide or thiolates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and rearrangements.
Biology: This compound is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its stability and reactivity.
Industry: It finds applications in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins, while the keto group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- include:
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Known for its use as a mild oxidant in organic synthesis.
3-Hydroxy-1-methyl-2-methylene-3-phenyl-1-azoniabicyclo[2.2.2]octane:
1-Methyl-3-oxo-4-phenyl-1-azoniabicyclo[2.2.2]octane:
The uniqueness of 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo- lies in its specific structural features and reactivity, which make it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
112611-32-2 |
|---|---|
Molecular Formula |
C8H14NO+ |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
1-methyl-1-azoniabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H14NO/c1-9-4-2-7(3-5-9)8(10)6-9/h7H,2-6H2,1H3/q+1 |
InChI Key |
LXEGNZLCWBTDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)

![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)

![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)

![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)


![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)


